N,N''-Dimethyl-N'-nitroguanidine

Description

Historical Context of Nitroguanidine (B56551) Chemistry Research

The journey into the world of nitroguanidine chemistry began in 1877 when Jousselin made the first attempt at its synthesis. alpenfalke.com However, it was initially misidentified. alpenfalke.com The correct identification of nitroguanidine was later established in 1891 by the independent work of Pellizzari and Franchimont. alpenfalke.com A significant advancement came in 1892 when Thiele refined the preparation methods, leading to higher yields. alpenfalke.com The early 20th century saw further practical production methods being developed, solidifying the foundation of nitroguanidine chemistry. at.ua The importance of nitroguanidine surged during World War II, primarily for its application in flashless propellants, which spurred intensive research into its properties and derivatives. alpenfalke.com

Significance of N,N''-Dimethyl-N'-nitroguanidine as a Key Synthetic Intermediate

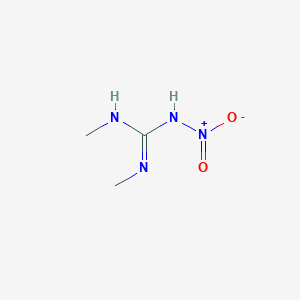

This compound (DMNG) is primarily recognized for its role as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the agricultural and pharmaceutical sectors. Its molecular structure, featuring two methyl groups on the nitrogen atoms of the nitroguanidine backbone, allows for a range of chemical transformations. smolecule.com

A common synthetic route to produce DMNG involves a two-step process. smolecule.com This method highlights its accessibility for further chemical modifications. The reactivity of DMNG is characteristic of guanidine (B92328) derivatives and includes reactions like nitration, methylation, and hydrolysis, demonstrating its versatility in synthetic organic chemistry. smolecule.com

Current Research Landscape and Future Directions in Guanidine Derivative Chemistry

The field of guanidine derivative chemistry is a vibrant and expanding area of research, with a strong focus on discovering new compounds with a wide array of biological activities. nih.gov For decades, scientists have been synthesizing and evaluating guanidine derivatives for their potential as antitumor, antibacterial, antiviral, antifungal, and antiprotozoal agents. nih.gov

Current research is actively exploring the potential of both natural and synthetic guanidine derivatives in preclinical and clinical studies. nih.gov Marine organisms, in particular, have been found to be a rich source of guanidine-containing natural products with intriguing structures and promising biological activities. mdpi.com The unique chemical properties of the guanidine group, such as its strong basicity, make it a "privileged scaffold" in drug design, capable of interacting with various biological targets. nih.govmdpi.com

Future research is expected to continue focusing on the synthesis of novel guanidine derivatives with enhanced and more specific biological activities. nih.gov The development of new synthetic methodologies, including transition metal catalysis and organocatalysis, is expanding the toolbox for creating diverse guanidine-based molecules. jst.go.jp The exploration of complex natural products containing the guanidine moiety will likely inspire the design of new therapeutic agents. mdpi.com

Nomenclature and Structural Variants within the Nitroguanidine Class

The naming of nitroguanidine derivatives follows established chemical nomenclature systems. For substituted nitroguanidines, the positions of the substituent groups on the nitrogen atoms are indicated by N, N', and N''. at.ua For instance, in this compound, the "N,N''-" indicates that two methyl groups are attached to two different nitrogen atoms, while the "N'-nitro" specifies the location of the nitro group.

Nitroguanidine itself can exist in different tautomeric forms, though studies have confirmed that the nitroimine tautomer is the predominant form in both solid state and solution. wikipedia.org Structural variants within the nitroguanidine class arise from the substitution of hydrogen atoms on the nitrogen atoms with various functional groups. This leads to a wide range of N-substituted N'-nitroguanidines. at.ua The structural diversity also includes cyclic nitroguanidine derivatives. at.ua

The fundamental structure of nitroguanidine consists of a central carbon atom bonded to three nitrogen atoms, with a nitro group attached to one of the nitrogens. researchgate.net Variations in this basic structure, such as the introduction of amino groups to form amino-nitroguanidines, further expand the chemical space of this compound class. researchgate.net

Structure

3D Structure

Properties

CAS No. |

101250-97-9 |

|---|---|

Molecular Formula |

C3H8N4O2 |

Molecular Weight |

132.12 g/mol |

IUPAC Name |

1,2-dimethyl-3-nitroguanidine |

InChI |

InChI=1S/C3H8N4O2/c1-4-3(5-2)6-7(8)9/h1-2H3,(H2,4,5,6) |

InChI Key |

MXGMWOVBYAQMPV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=NC)N[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N,n Dimethyl N Nitroguanidine

Classical Synthetic Routes and Optimization Studies

Traditional synthetic approaches to N,N''-Dimethyl-N'-nitroguanidine have been well-established, providing foundational methods for its preparation. These routes are often characterized by their straightforward reaction sequences, though they may present challenges in terms of yield and purification.

Direct Nitration of Guanidine (B92328) Derivatives

One of the classical methods for synthesizing this compound involves the direct nitration of a pre-substituted guanidine derivative. This approach typically utilizes a strong nitrating agent to introduce the nitro group onto the guanidine backbone.

A common precursor for this method is N,N-dimethylguanidine sulfate (B86663). The nitration is generally carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield this compound. smolecule.com The reaction proceeds via an electrophilic substitution mechanism where the nitronium ion (NO₂⁺), generated in the acidic medium, attacks the nitrogen atom of the guanidine.

Two-Step Synthesis via N-Methyl-N'-nitroguanidine

A widely employed alternative to direct nitration is a two-step synthesis that begins with the more readily available nitroguanidine (B56551). This method involves the sequential introduction of methyl groups.

The first step of this pathway is the reaction of nitroguanidine with methylamine (B109427) to form N-Methyl-N'-nitroguanidine. This reaction can be performed under relatively mild conditions, which contributes to higher yields and purity of the intermediate product. smolecule.comgoogle.com The process is typically carried out in an aqueous solution at temperatures ranging from 0°C to 40°C. google.com This method is noted for its high selectivity, with minimal observation of dialkylation at this stage. google.com

Table 1: Comparison of Reaction Conditions for the Synthesis of N-Methyl-N'-nitroguanidine

| Parameter | Alkaline Solution Method | Aqueous Methylamine Method |

| Starting Material | Nitroguanidine, Methylamine Hydrochloride | Nitroguanidine, Aqueous Methylamine |

| Solvent | Alkaline Solution (e.g., KOH) | Water |

| Temperature | 60°C | 0°C - 40°C |

| Purification | 1-2 Recrystallizations Required | Simple Isolation |

| Key Advantage | Established Procedure | Higher Yield and Purity, Milder Conditions |

The second step involves the methylation of the N-Methyl-N'-nitroguanidine intermediate to yield the final product, this compound. This methylation can be achieved using various methylating agents. smolecule.com While specific documented procedures for this exact conversion are less detailed in readily available literature, general principles of N-methylation of nitro compounds and amines are applicable. These reactions typically involve a nucleophilic attack of the nitrogen atom on the methylating agent.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Efforts to optimize the synthesis of this compound and related compounds have focused on several key parameters, including the choice of reagents, reaction temperature, and purification methods. For instance, in the synthesis of guanidines via nitroguanidines, the use of specific guanidinylating reagents like 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been shown to provide high yields (70-100%) for a variety of amines under mild conditions. organic-chemistry.org

Purification techniques have also been a subject of optimization. For example, a novel method utilizing Amberlite CG II resin has been introduced for the isolation of guanidine compounds as their HCl salts, offering an alternative to traditional recrystallization. organic-chemistry.org In the synthesis of N-Methyl-N'-nitroguanidine, controlling the reaction temperature between 0°C and 40°C and using an aqueous methylamine solution have been identified as key for obtaining high yield and purity without the need for extensive purification steps. google.com The product can be isolated by filtration, washed, and dried to achieve a high grade of purity. google.com

Advanced Synthetic Techniques

In recent years, advanced synthetic methodologies have been explored to improve the efficiency, safety, and environmental footprint of chemical syntheses, including that of guanidine derivatives.

One such advanced technique is continuous flow synthesis . This method offers enhanced control over reaction parameters, leading to improved reaction efficiency and safety. smolecule.com The synthesis of related compounds, such as N,O-dimethyl-N'-nitroisourea, has been successfully optimized using a continuous flow microreactor system, achieving yields of approximately 83%. chemrxiv.orgchemrxiv.orgresearchgate.net This suggests the potential applicability of continuous flow technology for the synthesis of this compound, which could offer benefits in terms of scalability and safety.

Another modern approach is microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including guanidine derivatives. rsc.orgnih.govrsc.org While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technique to a wide range of guanidine and N-heterocycle syntheses indicates its potential as a rapid and efficient method for the preparation of this compound. rsc.orgnih.govrsc.org

Continuous Flow Synthesis Methodologies

Recent advancements in chemical synthesis have highlighted the utility of continuous flow systems for the production of nitroguanidine derivatives. smolecule.com This methodology offers enhanced safety, better reaction control, and improved efficiency compared to traditional batch methods. smolecule.com While direct literature on the continuous flow synthesis of this compound is specific, the principles are demonstrated in the synthesis of closely related intermediates for neonicotinoid insecticides, such as N,O-dimethyl-N'-nitroisourea and 1-methyl-3-nitroguanidine (B58230). chemrxiv.orgresearchgate.netchemrxiv.org

In a representative continuous flow microreactor system, reactants are continuously fed into a circulating reaction mixture. at.ua For instance, the synthesis of N,O-Dimethyl-N'-nitroisourea was achieved through the nucleophilic substitution of O-methyl-N-nitroisourea with methylamine in a microreactor with inline FTIR monitoring. chemrxiv.orgresearchgate.net This setup allows for precise control of parameters like temperature, residence time, and reactant concentrations. chemrxiv.org Both Bayesian optimization and kinetic modeling have been employed to refine these conditions, achieving high yields of approximately 83%. chemrxiv.orgresearchgate.netchemrxiv.org The application of such a system to the synthesis of this compound would involve the continuous feeding of a suitable N,N-dimethylguanidine precursor and a nitrating agent into a controlled reactor environment. at.ua

Table 1: Comparison of Optimization Strategies in Continuous Flow Synthesis of a Related Nitro Compound

| Optimization Strategy | Number of Experiments | Achieved Yield | Key Parameters |

|---|---|---|---|

| Bayesian Optimization | 20 | ~83% | Initial reactant concentration: 0.2 mol/L, Reaction temperature: 40 °C, Molar ratio: 5:1, Residence time: 240 minutes. chemrxiv.orgresearchgate.netchemrxiv.org |

Utilization of Specific Guanidinylating Reagents

The introduction of the guanidinyl moiety is a critical step in the synthesis of this compound and its analogues. Specific reagents have been developed to facilitate this transformation efficiently.

3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been identified as a highly effective guanidinylating reagent for the synthesis of nitroguanidines from amines. organic-chemistry.orgthieme-connect.com The synthesis of DMNPC itself has been optimized, with an 80% yield achieved by reacting N-amino-N'-nitroguanidine with pentane-2,4-dione. organic-chemistry.org This reagent allows for the preparation of a variety of nitroguanidine derivatives in high yields, typically between 70-100%, by reacting DMNPC with the corresponding amine. organic-chemistry.org The reaction is practical as it does not necessitate an inert atmosphere. organic-chemistry.org

The efficiency of DMNPC has been compared to other common guanidinylating reagents, demonstrating its superiority in many cases. organic-chemistry.orgthieme-connect.com

Table 2: Comparison of Guanidinylating Reagents

| Reagent | Advantages | Disadvantages/Limitations | Reference |

|---|---|---|---|

| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | High yields (70-100%), practical for a wide range of amines, does not require inert atmosphere. | - | organic-chemistry.org |

| N,N'-bis-Boc-1-pyrazole-1-carboxamidine | Effective for some syntheses. | Often requires protection/deprotection steps, which can be cumbersome. | organic-chemistry.orgthieme-connect.com |

| N,N'-bis-Boc-N'-triflylguanidine | Another option for guanidinylation. | Can be less efficient and practical compared to DMNPC. | organic-chemistry.orgthieme-connect.com |

Preparation from Substituted Guanidine Salts by Nitration

A well-established method for synthesizing N-alkyl-N'-nitroguanidines involves the nitration of substituted guanidine salts. at.ua This direct approach uses strong nitrating agents to introduce the nitro group onto the guanidine backbone.

For the synthesis of this compound, N,N-dimethylguanidine sulfate is a common starting material. mit.edu The reaction is typically carried out by treating the guanidine salt with a mixture of nitric acid and sulfuric acid. smolecule.com In one documented procedure, N,N-dimethylguanidine sulfate was treated with concentrated sulfuric acid and potassium nitrate (B79036), yielding this compound in 75% of the theoretical amount. mit.edu The product was identified by its melting point of 194°C and confirmed by a mixed melting point analysis. mit.edu

This method is versatile and has been applied to various substituted guanidines. at.ua However, the basicity of the guanidine does not seem to be the primary factor controlling the ease of nitration. mit.edu

Mechanistic Insights into Formation Pathways

The formation of N-alkyl-N'-nitroguanidines, including this compound, from amines and nitroguanidine is generally explained by an addition-elimination mechanism. at.ua This process can be accompanied by side reactions such as hydrolysis, which may lead to the formation of ureas and nitrous oxide. at.ua

The reaction between a nucleophile, such as an amine, and a nitroguanidine derivative can be influenced by the electronic environment of the guanidine backbone. smolecule.com In the case of this compound, the dual methyl substitution enhances its stability and modifies its reactivity compared to other nitroguanidines. smolecule.com

Studies on the nitrosation of related compounds, such as N,N′-Dimethyl-N″-cyanoguanidine, reveal a reversible reaction mechanism similar to that of amides and ureas. rsc.org The thermal decomposition of nitroguanidine derivatives often initiates with the reduction of the nitro group to form nitroso intermediates, which then engage in redox cycling. smolecule.com

Synthesis of this compound as a Byproduct or Derived Compound

This compound often serves as a crucial intermediate in the synthesis of more complex, biologically active compounds, particularly in the agricultural and pharmaceutical sectors. smolecule.com For example, it is utilized in the production of various insecticides. smolecule.com In these multi-step syntheses, this compound is a key derived compound, synthesized and then further reacted to obtain the final product.

Formation in Reactions of Methylamine with Nitroguanidine

The synthesis of this compound often proceeds through a stepwise process involving the initial formation of N-methyl-N'-nitroguanidine from the reaction of nitroguanidine with methylamine. smolecule.comgoogle.com Direct dialkylation is generally not observed; instead, the reaction's high selectivity favors the mono-substituted product under mild conditions. google.com

A common and efficient method involves reacting nitroguanidine with an aqueous solution of methylamine at temperatures ranging from 0°C to 40°C. google.com This process is lauded for its simplicity, high yield, and purity, avoiding the need for auxiliary reagents or complex purification steps. google.com The reaction is typically conducted by adding an aqueous methylamine solution to a suspension of nitroguanidine in water and stirring the mixture for an extended period, such as 24 hours, at a controlled temperature between 20°C and 25°C. google.com The formation of N-alkyl-N'-nitroguanidines, such as the monomethylated intermediate, is explained by an addition-elimination mechanism. at.ua

The subsequent conversion of N-methyl-N'-nitroguanidine to this compound can be achieved through a further methylation step. One documented method involves the reaction of N-methyl-N'-nitroguanidine with methylamine in an alcohol solvent at an elevated temperature of 194°C, which has been shown to produce this compound in a 75% yield. mit.edu

Table 1: Synthesis of N-methyl-N'-nitroguanidine

| Reactants | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|

| Nitroguanidine, Aqueous Methylamine | Water | 20-25°C | 24 hours | Very good yields, high purity | High selectivity, no dialkylation observed. google.com |

| Nitroguanidine, Methylamine Hydrochloride | Aqueous Potassium Hydroxide (B78521) | 60°C | Not Specified | Reduced by purification | Requires recrystallization to remove inorganic salts. google.com |

Derivatization for Analytical or Synthetic Purposes

This compound and its immediate precursor, N-methyl-N'-nitroguanidine, can be derivatized for both analytical detection and further synthetic applications.

For analytical purposes, particularly for sensitive detection in methods like liquid chromatography-mass spectrometry (LC-MS), derivatization is a key step. A sensitive method for the determination of nitroguanidine and its methylated derivatives involves their reduction to the corresponding amines. unimi.it For instance, 1-methyl-3-nitroguanidine is reduced to 1-amino-3-methylguanidine. This amine product is then derivatized by reaction with 4-nitrobenzaldehyde (B150856) (4-NBA) to form a Schiff base. unimi.it This process increases the hydrophobicity of the analyte, facilitating its concentration and analysis. unimi.it The derivatization reaction is typically carried out by heating the amine with 4-NBA at 75°C for 40 minutes. unimi.it This general strategy of targeting functional groups is effective for enhancing detection and expanding coverage in metabolomics and other analytical fields. nih.gov

In the realm of synthetic chemistry, derivatives of nitroguanidine serve as important intermediates. For example, N-nitroso-N-methyl-N'-nitroguanidine, a derivative of N-methyl-N'-nitroguanidine, is used as a precursor for the preparation of diazomethane (B1218177), a valuable methylating agent in organic synthesis. orgsyn.orgorgsyn.org Furthermore, guanidinylating reagents like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) are used to prepare a wide array of nitroguanidine derivatives from various amines. organic-chemistry.org This highlights the role of the nitroguanidine scaffold in building more complex molecules for applications such as the generation of compound libraries. organic-chemistry.org The resulting guanidine derivatives are also used as intermediates in the preparation of biologically active compounds, including insecticides. googleapis.com

Table 2: Derivatization of Nitroguanidines

| Starting Compound | Reagent(s) | Purpose | Resulting Product Type | Ref. |

|---|

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl N Nitroguanidine

Characteristic Reactions of the Nitroguanidine (B56551) Moiety

N,N''-Dimethyl-N'-nitroguanidine is an organic compound featuring a nitroguanidine core with two methyl groups attached to the nitrogen atoms. cymitquimica.com This substitution pattern influences its stability and reactivity compared to unsubstituted nitroguanidine. smolecule.com The primary reactions of this compound involve the nitroguanidine structure, including electrophilic substitution, nucleophilic attack, and hydrolysis. smolecule.com

Electrophilic substitution reactions can introduce additional functional groups to the this compound molecule. A key example of this is nitration, which involves the introduction of a nitro group (-NO2). smolecule.com

Nitration: The nitration of this compound typically requires the use of strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. smolecule.com This process is a common method for synthesizing more highly nitrated guanidine (B92328) derivatives. at.ua The reaction proceeds via an electrophilic attack on the guanidine backbone. smolecule.com It is worth noting that the nitration of related N-alkyl-N'-nitroguanidines can be influenced by the reaction medium; for instance, nitration in absolute nitric acid can lead to high recovery of the starting material, suggesting an equilibrium between the mono- and di-nitroguanidine species. at.ua

The this compound molecule possesses an imino carbon center that is susceptible to nucleophilic attack. smolecule.com This reactivity is due to the electron-withdrawing nature of the adjacent nitro group and the resonance effects within the guanidine structure, which impart a significant positive charge on this carbon. smolecule.com

Nucleophilic substitution at this imino carbon is a versatile pathway for creating various substituted guanidines and heterocyclic compounds. smolecule.com Studies on analogous compounds have shown that nucleophiles like primary amines can react at the imino carbon, leading to the displacement of other groups. smolecule.com

Under certain conditions, this compound can undergo hydrolysis, breaking down into simpler molecules. cymitquimica.comsmolecule.com This decomposition can be catalyzed by both acids and bases. cymitquimica.com

In an acidic environment, the hydrolysis of guanidine derivatives is initiated by the protonation of a nitrogen atom. For compounds like this compound, the mechanism is analogous to the acid-catalyzed hydrolysis of amides. The process generally involves the following steps:

Protonation: The reaction begins with the protonation of the carbonyl-like imino group, which increases the electrophilicity of the central carbon atom. lumenlearning.com

Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic imino carbon. lumenlearning.com This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to one of the nitrogen atoms of the guanidine structure. lumenlearning.com

Leaving Group Departure: The protonated amino group is now a good leaving group and is eliminated from the intermediate.

Deprotonation: Finally, deprotonation of the remaining structure yields the final hydrolysis products and regenerates the acid catalyst.

This pathway ultimately leads to the cleavage of the guanidine structure. mit.edu

Under basic conditions, the hydrolysis of nitroguanidines follows a different mechanistic pathway. Kinetic studies on related N-nitrosoguanidines have shown a complex dependency of the reaction rate on pH, indicating multiple simultaneous reaction pathways. researchgate.netnih.gov The hydrolysis rate is influenced by the decomposition of the neutral form, a monoanionic form, and potentially a dianionic form. researchgate.netnih.gov

The base-catalyzed mechanism for related compounds is often consistent with an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net In this pathway, the rate-limiting step is the departure of the leaving group from a deprotonated intermediate (the conjugate base). researchgate.netnih.gov The stability of this negatively charged intermediate plays a crucial role; greater stabilization of the negative charge can lead to a slower elimination reaction. researchgate.net The reaction rate for processes involving the monoanion tends to decrease as the acidity of the medium increases. researchgate.netnih.gov

The hydrolysis of compounds like this compound in aqueous solutions can often be described by pseudo-first-order kinetics. uomustansiriyah.edu.iqbyjus.com This occurs when one of the reactants, in this case water, is present in a large excess compared to the nitroguanidine derivative. byjus.com

Because the concentration of water remains virtually constant throughout the reaction, the rate of reaction becomes dependent only on the concentration of the this compound. uomustansiriyah.edu.iqbyjus.com

The rate law for a second-order reaction: Rate = k[Nitroguanidine][H₂O]

When [H₂O] is in large excess, it is effectively constant. The rate law can then be simplified to: Rate = k'[Nitroguanidine]

Here, k' is the pseudo-first-order rate constant (k' = k[H₂O]). uomustansiriyah.edu.iq This simplifies the kinetic analysis, allowing the reaction to be treated as a first-order process. byjus.com This kinetic behavior has been observed in the hydrolysis of various esters and other organic compounds in aqueous media. byjus.com

Methylation reactions can introduce additional methyl groups onto the this compound molecule, which can alter its chemical properties. smolecule.com One method to achieve this is through a two-step process where N-methyl-N'-nitroguanidine is synthesized first, followed by a subsequent methylation step to yield the N,N''-dimethyl derivative. smolecule.com

The properties of the resulting methylated compounds are different from the parent molecule. For instance, the addition of methyl groups can influence the molecule's stability and solubility. smolecule.com Furthermore, methylation can occur at different nitrogen atoms, leading to various isomers with distinct characteristics. The study of methylation is also relevant in the context of the biological activity of related compounds, such as N-methyl-N'-nitro-N-nitrosoguanidine, which is known to methylate nucleic acids. nih.gov

Nucleophilic Reactions and Hydrolysis Pathways

Role in Complex Chemical Transformations

This compound serves as a versatile intermediate in synthetic organic chemistry, primarily owing to the unique electronic environment created by the presence of a nitro group, a guanidine backbone, and two methyl substituents. smolecule.com This structure facilitates its participation in a variety of complex chemical reactions.

Precursor in the Synthesis of Other Complex Organic Structures

The specific arrangement of functional groups in this compound makes it a valuable starting material or intermediate for the synthesis of several classes of organic compounds.

This compound has been identified as a reagent in the preparation of chlorothiazole derivatives, which are important intermediates in the synthesis of insecticides. googleapis.comgoogle.com In one documented process, this compound is reacted with 2-chloro-5-(chloromethyl)thiazole. googleapis.com The reaction is typically conducted in a dry polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like sodium hydroxide (B78521).

A specific example involves the dropwise addition of a solution of 2-chloro-5-(chloromethyl)thiazole in DMF to a cooled mixture of this compound and powdered sodium hydroxide in dry DMF. googleapis.com After the initial reaction while cooling, the mixture is stirred at room temperature for an extended period to ensure the completion of the reaction. googleapis.com

While the broader class of N-nitroso compounds are recognized as potent carcinogens formed from precursors like nitrites and amines, the direct use of this compound as a synthetic precursor for other N-nitroso compounds is not extensively documented in the reviewed literature. science.govnih.goveuropa.eu The research focus often falls on related compounds, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which is a well-known laboratory mutagen and carcinogen used to induce cancer in experimental animals. nih.govnih.gov MNNG is noted for its ability to react with various nucleophiles, particularly amines and thiols. nih.gov

Discussions surrounding this compound often center on the transfer of its methylnitrosamino group during reactions, rather than its application as a general starting material for synthesizing other distinct N-nitroso compounds. smolecule.com This transfer mechanism is a key aspect of its own reactivity profile. smolecule.com

This compound serves as a reagent for the synthesis of other substituted guanidines. The reaction of primary alkyl or aryl amines with nitroguanidines, like the dimethyl derivative, can lead to the formation of N-substituted nitroguanidines through the elimination of the methylnitrosamino group. smolecule.com This pathway underscores the susceptibility of the imino carbon to nucleophilic attack and the subsequent restructuring of the molecule. smolecule.comat.ua This reactivity pattern has been utilized in the development of synthetic methods for preparing a range of substituted guanidines and heterocyclic compounds. smolecule.com The general mechanism for the formation of N-alkyl-N'-nitroguanidines from amines and nitroguanidine is believed to proceed via an addition-elimination pathway. at.ua

Reactivity with Nucleophiles and Electrophiles

The chemical behavior of this compound is largely defined by its reaction with nucleophiles. The imino carbon atom of the guanidine core is a key electrophilic site. smolecule.com This carbon is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitro group and resonance within the guanidine structure, making it highly susceptible to nucleophilic attack. smolecule.com

Nucleophilic attack on this imino carbon typically follows an addition-elimination mechanism. smolecule.com This process involves the nucleophile attacking the electrophilic carbon to form a tetrahedral intermediate, which then eliminates a leaving group to yield the final substituted product. smolecule.com Studies on the structural analog N-methyl-N'-nitro-N-nitrosoguanidine have shown that reaction with the nucleophile cysteine results in attack at the imino carbon, followed by the elimination of the methylnitrosamino group. smolecule.com

The rate of reaction is significantly influenced by the nature of the nucleophile. Strong nucleophiles, such as thiolates and amines, exhibit greater reactivity and faster reaction rates compared to weaker nucleophiles like water. smolecule.com

| Nucleophile | Relative Rate Constant (k × 10⁻³ s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Thiolate | 8.7 | 58.3 |

| Primary amine | 5.2 | 63.7 |

| Secondary amine | 3.8 | 67.2 |

| Hydroxide | 2.1 | 72.5 |

| Water | 0.4 | 84.1 |

Studies of Related Nitroguanidine Reactivity and Mechanisms

The reactivity of this compound can be understood more broadly by examining the chemistry of nitroguanidine and its other derivatives. Nitroguanidine itself is an important energetic material. at.ua Its chemistry, including its reaction mechanisms, has been the subject of considerable study. at.ua

The reactions of nitroguanidines, including condensations with amines, are often explained by an addition-elimination mechanism. at.ua The nitramino group (-NHNO₂) is acidic due to the electron-withdrawing effect of the nitro group. researchgate.net This allows it to be deprotonated, especially by nitrogen-rich bases, to form energetic salts. researchgate.net The reactivity of the nitroguanidine core is also seen in the synthesis of various heterocyclic compounds. For instance, N-methyl-N′-nitroguanidine undergoes a Mannich-type reaction with formaldehyde, catalyzed by bases, to form 3-methyl-4-nitroimino-tetrahydro-1,3,5-oxadiazine. researchgate.net

The study of various nitroguanidine derivatives, such as 1-Amino-2-nitroguanidine (ANQ), reveals a wide range of possible reactions, including reduction, acylation, cyclization, and azide (B81097) formation, highlighting the versatile reactivity of the nitroguanidine scaffold. mdpi.com These studies provide a mechanistic framework for understanding the transformations that this compound and related compounds can undergo.

Addition-Elimination Mechanisms in Guanidine Formation

The synthesis of N-substituted N'-nitroguanidines, including this compound, often proceeds through an addition-elimination mechanism. This pathway typically involves the reaction of nitroguanidine with an amine, where the amine adds to the guanidine carbon, followed by the elimination of ammonia (B1221849).

The formation of N-alkyl-N'-nitroguanidines from the reaction of nitroguanidine with primary alkylamines is a well-established example of this mechanism. The process can be complicated by side reactions such as hydrolysis, which can lead to the formation of ureas and nitrous oxide. Furthermore, the substituted nitroguanidine products can react with excess amine to yield other substituted guanidines and ureas.

A general representation of the addition-elimination reaction for the formation of a monosubstituted nitroguanidine is as follows:

Step 1 (Addition): The amine nucleophilically attacks the central carbon atom of the guanidine group in nitroguanidine.

Step 2 (Elimination): An ammonia molecule is subsequently eliminated, resulting in the N-substituted N'-nitroguanidine product.

For the synthesis of this compound, a common route involves a two-step process. First, N-methyl-N'-nitroguanidine is synthesized by reacting nitroguanidine with methylamine (B109427). This reaction can be optimized by using an aqueous potassium hydroxide solution with methylamine hydrochloride at elevated temperatures (59-61°C), significantly increasing the yield from 30% to 69-76%. In a subsequent step, the N-methyl-N'-nitroguanidine is methylated to yield the final this compound product.

Another method involves the direct nitration of N,N-dimethylguanidine sulfate (B86663) using a mixture of concentrated sulfuric acid and potassium nitrate (B79036). This reaction also yields this compound.

The table below summarizes key aspects of the synthesis involving addition-elimination mechanisms.

| Product | Precursors | Reagents/Conditions | Key Findings |

| N-methyl-N'-nitroguanidine | Nitroguanidine, Methylamine hydrochloride | Aqueous potassium hydroxide, 59-61°C | Yields can be improved to 69-76% from 30% under these conditions. |

| This compound | N-methyl-N'-nitroguanidine | Methylating agent | A two-step process is a common synthetic route. researchgate.net |

| This compound | N,N-dimethylguanidine sulfate | Concentrated H₂SO₄, KNO₃ | Direct nitration provides an alternative synthetic pathway. |

Denitration Processes and Mechanisms

The denitration of nitroguanidines, a reversible process that occurs in concentrated acidic media, has been a subject of mechanistic study. Research on nitroguanidines provides insight into the potential denitration mechanisms for this compound.

Studies on the mechanism of denitration are supported by proton magnetic resonance and kinetic studies in strong acids like sulfuric acid and methanesulfonic acid. rsc.org The evidence suggests that the reactive intermediate in the denitration process is a diprotonated nitroguanidine species. rsc.org The protonation is thought to occur at the nitrimino (-N-NO₂) and one of the amino (-NH₂) groups. rsc.org

The rate of denitration is influenced by the acidity of the medium. The mechanism involves the following key steps:

Protonation: Rapid and successive protonation of the nitroguanidine molecule at two sites in the highly acidic environment.

Decomposition of the Diprotonated Species: The diprotonated intermediate then undergoes decomposition, leading to the cleavage of the N-NO₂ bond and elimination of a nitronium ion (NO₂⁺) or its equivalent.

While specific studies on the denitration of this compound are not detailed in the provided results, the mechanism for the closely related N-methyl-N'-nitroguanidine has been investigated. rsc.orgnih.gov The principles derived from the study of other nitroguanidines are expected to apply.

The table below outlines the proposed mechanistic steps for nitroguanidine denitration.

| Mechanistic Step | Description | Key Intermediates/Species |

| Protonation | Addition of two protons to the nitroguanidine molecule in concentrated acid. | Diprotonated nitroguanidine |

| Denitration | Cleavage of the N-NO₂ bond from the diprotonated intermediate. | Guanidine derivative, Nitronium ion (NO₂⁺) |

Nitrosation Kinetics and Mechanisms of Related Guanidines

The nitrosation of guanidines is a reaction of significant interest due to the potential formation of N-nitroso compounds. While data specifically on this compound is limited, studies on related guanidines provide a framework for understanding the kinetics and mechanisms involved. The nitrosation of guanidines generally occurs at an alkyl-substituted nitrogen. usp.org

The kinetics of nitrosation for guanidine derivatives can be complex. Unlike simple amines where the attack on the nitrosating agent is typically the rate-limiting step, for some guanidines, the rate-limiting step is the reorganization of the initially formed nitrosated substrate. researchgate.net The reaction rate is highly dependent on pH, with nitrosation rarely occurring above pH 4 and increasing with acidity to a maximum around pH 2.5-3.5. oup.com

Kinetic studies on the nitrosation of methylguanidine (B1195345) show that it reacts with nitrous acid to form methylnitrosourea in a 35% yield, but the reaction is significantly slower than that of other compounds like citrulline. oup.com This suggests that the guanidinium (B1211019) group's basicity and structure influence its reactivity towards nitrosating agents. A proposed intermediate in this reaction is methylnitrosocyanamide (B1215337). oup.com

The hydrolysis of N-nitrosoguanidines has also been studied, revealing complex dependencies on pH. For some N-nitrosoguanidines, three simultaneous reaction pathways were identified: spontaneous decomposition of the neutral form, decomposition of the monoanion, and decomposition via the dianion. nih.gov The stability of the resulting anion can affect the reaction rate, with more stable anions leading to slower elimination reactions, consistent with an E1cB mechanism. nih.gov For instance, the half-life of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is approximately 200 hours at pH 8 and 170 hours at pH 7 (in phosphate (B84403) buffer at 37°C), indicating its relative stability compared to other nitrosamides. nih.gov

The table below summarizes kinetic findings for the nitrosation of related guanidines.

| Guanidine Derivative | Nitrosating Agent | pH/Conditions | Key Kinetic Findings & Products |

| Methylguanidine | Nitrous Acid | pH 2 | Rate constant is 0.6% of that for citrulline nitrosation; yields methylnitrosourea (35%) and methylnitrosocyanamide as an intermediate. oup.com |

| General Guanidines | Nitrite Salts | pH < 4 (max at 2.5-3.5) | Reaction rate is inversely proportional to the basicity of the amino substance; rate-limiting step can be the reorganization of the nitrosated substrate. researchgate.netoup.com |

| 1-nitroso-1-methyl-3-tolylsulfonylguanidine (TSGNO) | (Hydrolysis study) | Varying pH | Exhibits three reaction paths: decomposition of neutral, monoanionic, and dianionic forms. Rate for the monoanion decreases with increasing acidity (E1cB mechanism). nih.gov |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | (Stability study) | pH 7-8 | Relatively stable with half-lives of 170-200 hours at 37°C. nih.gov |

Spectroscopic Characterization and Structural Analysis for Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for probing the molecular framework of nitroguanidines. Techniques such as UV, IR, and NMR spectroscopy each offer a unique window into the compound's features, from its electronic transitions to the vibrations of its functional groups.

Ultraviolet (UV) absorption spectroscopy is instrumental in studying the electronic structure of nitroguanidine (B56551) and its derivatives. The parent compound, nitroguanidine, exhibits characteristic absorption maxima in the UV region, which are influenced by the solvent environment. at.ua In aqueous solutions, it typically shows a strong absorption band at approximately 264-269 nm. at.uadtic.mil This absorption is attributed to the π → π* transition within the conjugated system formed by the nitroimine group (-C(=N-NO₂)-).

Analysis of the UV spectra of various nitroguanidine derivatives has been crucial in confirming their molecular structure. researchgate.netcdnsciencepub.com Studies have shown that the position and intensity of the absorption bands are sensitive to substituent effects, providing evidence for the resonance hybrid nature of the molecule and confirming the nitroimine tautomer as the predominant form in solution. researchgate.netwikipedia.org For instance, the addition of chromophores can significantly alter the spectrum; replacing a hydrogen atom with a nitro group can double the molar extinction coefficient (ε_max) of certain absorption bands. cdnsciencepub.com

Table 1: UV Absorption Data for Nitroguanidine in Water

| Wavelength (λ_max) | Molar Extinction Coefficient (ε_max) | Solvent |

|---|---|---|

| 269 nm | 14,900 | Water |

| 264 nm | 13,000 | Water |

Data sourced from multiple reports, variations may exist based on experimental conditions. at.uadtic.mil

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In nitroguanidine and its derivatives, IR spectra provide clear evidence for key structural components. at.uaacs.org A strong absorption band observed in the region of 1675–1661 cm⁻¹ (5.95–6.02 microns) is characteristic of the C=N stretching vibration of the imine group. at.ua

The nitro group (NO₂) also gives rise to distinct absorption bands. A band around 1626 cm⁻¹ (6.15 microns) is assigned to the nitro group. at.ua Another source places the NO₂ absorption in the 1637–1555 cm⁻¹ (6.11–6.38 µ) range. acs.org Furthermore, the presence of N-H bonds leads to absorptions in the 3 µ region (around 3333 cm⁻¹), and the presence of multiple bands in this area suggests significant intermolecular hydrogen bonding within the crystal structure. acs.org

Table 2: Characteristic IR Absorption Bands for Nitroguanidines

| Wavenumber (cm⁻¹) | Wavelength (µm) | Assignment |

|---|---|---|

| ~3333 | ~3.0 | N-H Stretch (Hydrogen Bonded) |

| 1675–1661 | 5.95–6.02 | C=N Stretch |

| 1637–1555 | 6.11–6.38 | NO₂ Stretch |

Data compiled from various studies on nitroguanidine and its derivatives. at.uaacs.org

Nuclear Magnetic Resonance (NMR) Studies of Related Structures (e.g., N-Methyl-N'-nitro-N-nitrosoguanidine)

While specific NMR data for N,N''-Dimethyl-N'-nitroguanidine is not widely published, studies on related compounds provide significant structural insights. NMR spectroscopy, particularly using ¹⁵N labeling, was pivotal in definitively confirming that nitroguanidine exists exclusively in the nitroimine tautomeric form, settling a long-standing debate. wikipedia.org

The related compound N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been studied using NMR. chemicalbook.comwikipedia.org MNNG is a well-known mutagenic agent that acts by alkylating DNA. wikipedia.org Its structure is closely related to nitroguanidine, featuring methyl and nitroso groups. nih.gov 13C NMR spectral data is available for MNNG, which helps in the characterization of this and similar guanidine-based structures. chemicalbook.com Such studies on analogous compounds are essential for understanding the chemical shifts and coupling constants that would be expected for this compound.

Crystallographic Studies and Molecular Conformation

Crystallographic techniques, especially X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction studies have been fundamental in determining the precise molecular structure of nitroguanidine (NQ). dtic.milmissouri.edu These analyses have confirmed that the nitro group is substituted on the imino nitrogen atom, consistent with the nitroimine structure indicated by spectroscopic methods. wikipedia.orgdtic.mil

The diffraction data reveals that the molecule is nearly planar. missouri.edu A key finding is that the imino C-N bond [C(1)-N(3) at 1.372(2) Å] is unexpectedly longer than the amino C-N single bonds [C(1)-N(1) at 1.321(2) Å and C(1)-N(2) at 1.322(2) Å]. dtic.mil This anomaly is attributed to the effects of strong intermolecular hydrogen bonding and pi-electron delocalization within the crystal, which shortens the formal single bonds and lengthens the formal double bond. dtic.mil The N-N bond is also shortened [1.334(2) Å] compared to a typical N-N single bond, indicating partial double-bond character due to conjugation with the nitro group. dtic.mil

Table 3: Selected Bond Lengths in Crystalline Nitroguanidine from X-ray Diffraction

| Bond | Bond Length (Å) |

|---|---|

| C-N (amino) | 1.321(2) |

| C-N (amino) | 1.322(2) |

| C=N (imino) | 1.372(2) |

| N-N (nitro) | 1.334(2) |

| N-O | 1.247(3) |

| N-O | 1.239(2) |

Data from a high-precision X-ray single-crystal diffraction study. dtic.mil

Insights into Crystal Systems and Packing

Crystallographic analysis shows that nitroguanidine crystallizes in the orthorhombic crystal system. at.uaacs.org The unit cell parameters have been determined, and it is known to contain eight nitroguanidine molecules. at.ua

The crystal structure is characterized by an extensive and infinite three-dimensional network of hydrogen bonds. dtic.mil Each nitroguanidine molecule participates in multiple intermolecular hydrogen bonds, linking it to several neighboring molecules. This robust network involves the hydrogen atoms of the amino groups acting as donors to the oxygen atoms of the nitro group and the imino nitrogen atom of adjacent molecules. dtic.mil This hydrogen bonding network is the dominant force stabilizing the molecules within the crystal lattice and is responsible for many of the compound's physical properties, including its high melting point relative to its molecular weight. dtic.mil In contrast, related compounds like 1-Amino-2-nitroguanidine (ANQ) have been found to crystallize in the monoclinic system. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Nitroguanidine | NQ |

| N-Methyl-N'-nitro-N-nitrosoguanidine | MNNG |

| 1-Amino-2-nitroguanidine | ANQ |

| Guanidine (B92328) | - |

| Guanidinium (B1211019) nitrate (B79036) | - |

| Nitroglycerin | - |

| Dicyandiamide | DCD |

| Ammonium (B1175870) nitrate | - |

Planarity and Resonance Stabilization in Cyclic Analogues

The planarity of the guanidinium group is a significant factor in its resonance stabilization. In cyclic analogues of this compound, the ring structure can influence the degree of planarity and, consequently, the stability of the molecule. The formation of cyclic nitroguanidine derivatives can be achieved through the reaction of diamine salts with nitroguanidine. at.ua

Resonance in the guanidine portion of the molecule leads to a delocalization of electron density, which can be influenced by the substituents on the nitrogen atoms. The nitro group, being a strong electron-withdrawing group, significantly affects the electron distribution and resonance within the molecule. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational methods provide valuable insights into the electronic structure, reactivity, and stability of this compound.

Molecular Orbital (MO) theory is a powerful tool for understanding the electronic structure and bonding in molecules like this compound. libretexts.orgutah.edu This theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.orgutah.edu The application of MO theory can elucidate the nature of the bonding and antibonding orbitals, helping to explain the molecule's stability and reactivity. libretexts.org

For nitroguanidines, MO calculations can be used to analyze the electronic transitions observed in UV-Vis spectroscopy and to understand the distribution of electron density within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding chemical reactivity.

The electron distribution in this compound is heavily influenced by the electron-withdrawing nitro group and the electron-donating methyl groups. This distribution dictates the molecule's polarity and its interactions with other molecules. The nitro group's presence increases the acidity of the N-H proton, making the formation of salts possible. researchgate.net

Predictive modeling, often employing computational methods like Density Functional Theory (DFT), can be used to forecast the reactivity and stability of this compound under various conditions. science.gov These models can predict the most likely sites for electrophilic or nucleophilic attack and can estimate the activation energies for various reactions.

For instance, modeling can help understand the thermal decomposition pathways of the compound. smolecule.com The stability of this compound is a crucial factor, especially in its storage and handling. cymitquimica.com Predictive models can also be used to estimate physical and chemical properties, although their accuracy can be limited for certain classes of compounds. oecd.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H8N4O2 | cymitquimica.com |

| InChI | InChI=1S/C3H8N4O2/c1-6(2)3(4)5-7(8)9/h1-2H3,(H2,4,5) | cymitquimica.com |

| InChIKey | RIINJCKGXDWNAH-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | O=N(=O)NC(=N)N(C)C | cymitquimica.com |

Analytical Methodologies for Research and Environmental Studies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N,N''-Dimethyl-N'-nitroguanidine, offering powerful separation capabilities essential for isolating the analyte from other components.

High-Performance Liquid Chromatography (HPLC) for Detection

High-Performance Liquid Chromatography (HPLC) is a widely employed method for the separation and detection of this compound and related compounds. dtic.mil This technique is particularly useful for analyzing mixtures of explosives, where it can effectively separate this compound from other substances like α-TNT, RDX, and HMX in under 10 minutes. dtic.mil The detectability of this compound using HPLC can be as low as 0.8 parts per million (ppm). dtic.mil

For the analysis of clothianidin and its metabolites, including N-methyl-N'-nitroguanidine (MNG), an HPLC method utilizing a C18 column has been developed. jfda-online.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and a sodium octanesulfonate solution. jfda-online.com Detection is often achieved using a UV detector set at specific wavelengths, for instance, 269 nm for MNG. jfda-online.com The retention time for MNG under specific conditions has been reported to be 8.8 minutes. jfda-online.com

Table 1: HPLC Conditions for N-methyl-N'-nitroguanidine (MNG) Analysis jfda-online.com

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | 20% Acetonitrile and 80% 0.005 M 1-sodium octansulfonate (pH 7) |

| Detector Wavelength | 269 nm |

| Injection Volume | 50 µL |

Thin Layer Chromatography (TLC) in Analytical Separations

Thin Layer Chromatography (TLC) provides a rapid and straightforward method for the separation and detection of this compound. dtic.mil This technique utilizes plates coated with either alumina (B75360) or silica (B1680970) gel. dtic.mil The choice of solvent is crucial for effective separation. dtic.mil While TLC is a fast method, achieving precise quantitative analysis can be challenging. dtic.mil Detection of nitro and nitramine compounds on TLC plates can be accomplished using UV light or by spraying with a 1% diphenylamine (B1679370) in ethanol (B145695) reagent, which produces colored spots upon exposure to UV light. dtic.mil

For more quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) has been successfully used for the separation and quantification of nitroguanidine (B56551) and guanidine (B92328) nitrate (B79036). bohrium.com This method is suitable for both online and off-line quality control of synthesis. bohrium.com The separation is performed on silica gel 60 F254 layers with a mobile phase of dioxane–tetrahydrofuran 1:1 (v/v). bohrium.com UV detection is carried out at 265 nm for nitroguanidine. bohrium.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods for the determination of this compound and related compounds at trace levels. researchgate.net These techniques are particularly valuable for analyzing complex environmental samples like soil and water. researchgate.net

A significant challenge in the analysis of nitroguanidines is their high water solubility and low hydrophobicity, which makes preconcentration by traditional solid-phase extraction (SPE) difficult. unimi.itnih.gov To overcome this, specific analytical strategies have been developed.

To improve the sensitivity of LC-MS analysis for nitroguanidines, a pre-treatment step involving catalytic reduction can be employed. unimi.itnih.gov This process converts the nitroguanidine to its corresponding amine. unimi.it One effective method utilizes a palladium modified graphitic carbon nitride (Pd/g-C3N4) catalyst with sodium borohydride (B1222165) as the reducing agent. unimi.itnih.gov This catalyst has shown improved sensitivity compared to palladium on activated carbon due to lower adsorption of the resulting amine product. unimi.itnih.gov This reduction step is crucial as it prepares the molecule for the subsequent derivatization. unimi.it

Following reduction, the resulting amine is subjected to a derivatization reaction to increase its hydrophobicity, facilitating its extraction and concentration. unimi.itnih.gov A common derivatizing agent is 4-nitrobenzaldehyde (B150856), which reacts with the amine to form a Schiff base. unimi.it This derivatized product is more amenable to solid-phase extraction on hydrophobic cartridges and shows enhanced response in Electrospray Ionization Mass Spectrometry (ESI-MS). unimi.it

This combined approach of catalytic reduction followed by derivatization and LC-ESI-MS analysis has achieved very low detection limits for nitroguanidine, down to 10 ng/L. unimi.it The analysis is typically performed using a C18 column with a gradient mobile phase of acetonitrile and formic acid in water. unimi.it

Table 2: LC-MS Parameters for Derivatized Nitroguanidine Analysis unimi.it

| Parameter | Condition |

|---|---|

| Column | Agilent Zorbax Eclipse Plus C18 |

| Mobile Phase A | 0.1% formic acid in DIW |

| Mobile Phase B | Acetonitrile |

| Flow Rate | Gradient from 0.2 to 0.3 ml/min |

| Injection Volume | 15 µL |

Spectrophotometric and Titrimetric Methods for Analysis

While chromatographic methods are prevalent, spectrophotometric and titrimetric techniques also offer viable analytical routes for this compound.

A quantitative analysis method for nitroguanidine involves its reduction with an excess of titanous chloride in an acidic solution. at.ua The unreacted titanous chloride is then determined by titration with a standard ferric alum solution. at.ua To achieve a stoichiometric reaction where one equivalent of nitroguanidine consumes six equivalents of titanous chloride (for conversion to aminoguanidine), the addition of ferrous ion is necessary. at.ua This modified method can provide an accuracy of 1.3-2.2%. at.ua This titrimetric approach can also be applied to other related compounds like N-methyl-N'-nitroguanidine. at.ua

Another titrimetric method involves the reaction of nitroguanidine with sulfuric acid and mercury, which quantitatively liberates nitric oxide. at.ua The volume of the released nitric oxide can then be measured using a Lunge nitrometer to determine the purity of the nitroguanidine sample. at.ua Additionally, the ferrous sulfate (B86663) method for nitrate determination has been adapted for the quantitative analysis of nitroguanidine, where the endpoint is indicated by the formation of a brown color. at.ua

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

UV-Vis spectrophotometry is a common technique for the quantitative analysis of nitroguanidines. The parent compound, nitroguanidine, exhibits a strong UV absorption maximum (λmax) at approximately 264 nm in aqueous solutions across a pH range of 2 to 12. dtic.mildtic.mil This distinct absorption band allows for its quantification based on the Beer-Lambert law, which correlates absorbance with concentration. dtic.mil For this compound, while specific data is less common, the presence of the nitroguanidine chromophore suggests a similar UV absorption profile, making this a viable, rapid, and cost-effective method for preliminary quantification in research settings. High-performance thin-layer chromatography (HPTLC) methods also utilize UV detection for the quantification of nitroguanidine and related compounds, with detection wavelengths set at 265 nm for nitroguanidine. bohrium.com

Volumetric Determination by Transnitration

Volumetric analysis through transnitration offers a classic chemical method for determining nitroguanidine content. This method involves the nitration of a compound like salicylic (B10762653) acid by the nitrate group from the analyte in a sulfuric acid medium. The resulting nitro-compound is then quantified, typically by reduction. One established procedure uses a sulfuric-salicylic-acetic acid mixture to react with the nitroguanidine sample. After the transnitration reaction, the resulting 5-nitrosalicylic acid is reduced via titration with a standardized solution of a reducing agent, such as titanous chloride. acs.org This method, while more complex than spectrophotometry, provides a robust way to determine the concentration of nitramine nitrogen in a sample.

Redox Titration Methods (e.g., Titanous Chloride Method)

Redox titration using titanous chloride (TiCl₃) is a well-established method for the quantitative analysis of nitro compounds, including nitroguanidines. acs.org The method is based on the reduction of the nitro group by a known excess of titanous chloride solution. The reaction is typically carried out in a buffered, weakly acidic medium to ensure complete and rapid reduction at room temperature. acs.org For nitroguanidine, this reduction is a six-electron change. acs.org The unreacted (excess) titanous chloride is then back-titrated with a standard solution of a ferric salt, such as ferric alum, using an indicator like ammonium (B1175870) thiocyanate (B1210189) to detect the endpoint. acs.org To ensure accuracy, the procedure must be conducted in an inert atmosphere (e.g., carbon dioxide or nitrogen) to prevent the atmospheric oxidation of the titanous chloride solution. acs.orgacs.org

Table 1: Comparison of Analytical Methodologies

| Methodology | Principle | Typical Wavelength/Reagent | Advantages | Limitations |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | Measures UV light absorption by the nitroguanidine chromophore. | λmax ≈ 264 nm | Rapid, simple, cost-effective. dtic.milbohrium.com | Lower specificity; potential interference from other UV-absorbing compounds. |

| Volumetric by Transnitration | Nitration of salicylic acid by the analyte, followed by reduction of the product. | Salicylic acid, Titanous chloride | High accuracy for nitramine nitrogen. acs.org | Complex, multi-step procedure. acs.org |

| Redox Titration | Reduction of the nitro group by excess titanous chloride and back-titration. | Titanous chloride (TiCl₃) | Accurate and specific for nitro groups. acs.orgacs.org | Requires inert atmosphere; reagent is sensitive to air. acs.org |

Environmental Fate and Transformation in Research Contexts

Understanding the stability, degradation, and reactivity of this compound in the environment is essential for assessing its potential impact. Research, primarily on the parent compound nitroguanidine, provides significant insights into these processes.

Stability in Aqueous and Acidic Environments

Nitroguanidine is notably stable in neutral and dilute acidic aqueous solutions. dtic.mil Studies have shown that even after heating under reflux in neutral water for several days, no significant degradation occurs. dtic.mil However, its stability is highly dependent on pH. In strongly acidic conditions, such as concentrated sulfuric acid, it decomposes rapidly. dtic.mil The stability of related compounds, like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), also shows pH dependence, with a half-life of 170 hours at pH 7.0 and 37°C. nih.gov The dual methyl substitution on this compound is suggested to enhance its stability compared to similar compounds. smolecule.com The rate of degradation for amidine derivatives of other compounds has been shown to be lowest in acidic environments (pH 4-6). nih.gov

Degradation Pathways (e.g., Photolysis, Biotransformation)

The primary degradation pathways for nitroguanidines in the environment include photolysis and biotransformation.

Photolysis : Nitroguanidine is known to undergo photodegradation when exposed to UV radiation. nih.gov The process can lead to the cleavage of N-N and C-N bonds and the elimination of nitrite. nih.gov The photolysis half-life of nitroguanidine in surface water at 40°N latitude is estimated to be as short as 0.6 days in summer and 2.3 days in winter, indicating that sunlight plays a significant role in its environmental breakdown. nih.gov Theoretical studies suggest that degradation in the electronic triplet state is significantly more favorable than in the ground state. nih.gov

Biotransformation : Microorganisms have evolved various strategies to metabolize nitroaromatic compounds. dtic.mil While specific data for this compound is scarce, the general process for nitroaromatic compounds involves the reduction of the nitro group. tandfonline.comscielo.br This can lead to the formation of corresponding amino or nitroso derivatives. nih.gov For instance, bacteria have been identified that can use industrial nitroaromatic compounds as sources of carbon, nitrogen, and energy. asm.org This suggests that biotransformation could be a viable degradation pathway for this compound in contaminated soils and water.

Table 2: Degradation of Nitroguanidine

| Degradation Pathway | Conditions | Key Intermediates/Products | Significance |

|---|---|---|---|

| Photolysis | UV Radiation (Sunlight) | Nitrite, Hydroxyguanidine, Cyanamide, Urea. nih.gov | Major environmental degradation route, especially in surface waters. nih.govnih.gov |

| Base Hydrolysis | High pH (e.g., >10) | N₂O, NH₃. dtic.mil | Stable in neutral/acidic water, but degrades in alkaline conditions. dtic.mil |

| Biotransformation | Microbial Action | Nitroso and amino derivatives. nih.govnih.gov | Potential for natural attenuation and bioremediation in contaminated sites. asm.orgnih.gov |

Influence of Environmental Factors on Stability and Reactivity

Several environmental factors can influence the stability and reactivity of this compound.

pH : As established, pH is a critical factor. The compound is stable in neutral to mildly acidic water but degrades in highly alkaline or strongly acidic solutions. dtic.mil Hydrolysis is significantly accelerated by alkalies. acs.org

Temperature : Temperature affects the rate of chemical reactions. For instance, the base-catalyzed hydrolysis of nitroguanidine is temperature-dependent, with complete hydrolysis in 1 M NH₄OH (pH 11.5) taking 4 hours at 55°C. dtic.mil

Solvent and Other Chemicals : The reactivity of this compound is influenced by the solvent. Polar aprotic solvents can facilitate reactions by stabilizing charged transition states, while protic solvents may reduce reactivity by forming hydrogen bonds with nucleophiles. smolecule.com The presence of other chemicals, such as nucleophiles (e.g., thiolates, amines), can significantly increase the rate of transformation by reacting with the compound. smolecule.com

Transformation Products and Their Chemical Characterization

Under thermal conditions, this compound can decompose to produce nitrous oxide (N2O), water, and other nitrogen-containing fragments. This decomposition is driven by redox transformations of the nitroso-nitrogen within the molecule.

The compound can also undergo reduction to form intermediates such as hydroxylamine (B1172632) and amine derivatives. These intermediates can then be reoxidized, creating a redox cycle that contributes to further chemical transformations.

The table below summarizes the known transformation products and the analytical methodologies employed for their identification and quantification.

Table 1: Transformation Products of this compound and Related Compounds

| Transformation Process | Parent Compound | Transformation Product(s) | Analytical Method(s) |

| Thermal Decomposition | This compound | Nitrous oxide, Water, Nitrogen-containing fragments | Not specified in literature |

| Redox Cycling | This compound | Hydroxylamine derivatives, Amine species | Not specified in literature |

| Storage Degradation | N-Methyl-N'-nitro-N-nitrosoguanidine | N-methyl-N'-nitroguanidine, N-nitroguanidine, Nitrocyanamide, Guanidine | Not specified in literature nih.gov |

| Acid Reaction (pH < 7) | N-Methyl-N'-nitro-N-nitrosoguanidine | Methylnitroguanidine | Not specified in literature nih.gov |

Note: N-Methyl-N'-nitro-N-nitrosoguanidine is a structural analog, and its degradation provides insight into potential transformation pathways for related nitroguanidine compounds.

Research into the degradation of the parent compound, nitroguanidine, provides further context. Base hydrolysis of nitroguanidine yields gaseous products, identified as nitrous oxide and ammonia (B1221849) by gas chromatography and mass spectroscopy. dtic.mil Analytical techniques such as thin layer chromatography (TLC) and high-pressure liquid chromatography (HPLC) are effective for separating and identifying nitroguanidine and its degradation products from other explosives. dtic.mil For instance, HPLC with a UV detector can separate mixtures of α-TNT, RDX, HMX, and nitroguanidine in under 10 minutes. dtic.mil

A sensitive method for the determination of nitroguanidine and 1-methyl-3-nitroguanidine (B58230) involves their reduction to the corresponding amines (aminoguanidine and 1-amino-3-methylguanidine). unimi.it These amine products can then be derivatized with 4-nitrobenzaldehyde, allowing for analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). unimi.it This method provides a very low detection limit of 10 ng L⁻¹. unimi.it

Table 2: Analytical Methodologies for Nitroguanidine Compounds

| Analytical Technique | Analyte(s) | Sample Matrix | Key Findings |

| High-Pressure Liquid Chromatography (HPLC) with UV detection | Nitroguanidine, α-TNT, RDX, HMX | Not specified | Rapid separation in under 10 minutes; Nitroguanidine detectable at 0.8 ppm. dtic.mil |

| Thin Layer Chromatography (TLC) | Nitroguanidine | Not specified | Effective separation using alumina or silica gel plates. dtic.mil |

| Gas Chromatography (GC) / Mass Spectroscopy (MS) | Nitrous oxide, Ammonia | Gaseous phase from base hydrolysis | Identification of gaseous degradation products of nitroguanidine. dtic.mil |

| Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) | Nitroguanidine, 1-Methyl-3-nitroguanidine (after reduction and derivatization) | Water | Highly sensitive with a detection limit of 10 ng L⁻¹. unimi.it |

Applications of N,n Dimethyl N Nitroguanidine As a Chemical Precursor

Role in Synthesis of Agro-Chemical Intermediates

N,N''-Dimethyl-N'-nitroguanidine is a significant intermediate in the agricultural chemical industry, primarily due to its utility in synthesizing potent insecticides.

Intermediate in Insecticide Production

The compound serves as a key intermediate in the manufacturing of various insecticides. smolecule.com Its structural framework is incorporated into the final insecticidal molecules, contributing to their biological activity against a range of pests. The synthesis often involves reacting this compound with other chemical moieties to produce the desired active ingredient. For instance, it can be reacted with compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) in the presence of a base to form more complex guanidine (B92328) derivatives with insecticidal properties. google.com

Precursor for Neo-nicotinoid Insecticides

A prominent application of this compound is as a precursor in the synthesis of neonicotinoid insecticides. nih.govcymitquimica.com Neonicotinoids are a class of neuroactive insecticides with a chemical structure similar to nicotine. researchgate.net They are valued for their systemic action in plants, providing protection against a wide spectrum of insect pests. nih.gov

This compound is a building block for certain neonicotinoids, where its nitroguanidine (B56551) group is a key pharmacophore responsible for the insecticidal activity. mdpi.com The synthesis of neonicotinoids like clothianidin can involve intermediates derived from this compound. researchgate.netub.edu The general synthetic strategy involves the reaction of this compound with other heterocyclic compounds to construct the final neonicotinoid molecule.

Contribution to Specialized Reagents and Compounds

Beyond its role in agrochemicals, this compound is also a valuable precursor for generating specialized reagents used in organic synthesis.

Precursor for Diazomethane (B1218177) Generation

One of the notable applications of this compound is as a precursor for the in-situ generation of diazomethane (CH₂N₂). google.com Diazomethane is a highly versatile but also explosive and toxic reagent used for methylation and other organic transformations. wikipedia.orge3s-conferences.org The use of a stable precursor like this compound offers a safer alternative to handling pure diazomethane.

Diazomethane can be generated from this compound through its reaction with aqueous alkali hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide. google.comorgsyn.org This reaction is typically carried out in a two-phase system, where the diazomethane formed is distilled or extracted into an organic solvent like ether. The process involves the base-catalyzed decomposition of the N-nitroso derivative of N,N''-dimethylguanidine.

Several precursors are available for the generation of diazomethane, each with its own advantages and disadvantages. The table below provides a comparison of this compound (often used via its N-nitroso derivative, N,N'-dimethyl-N-nitrosoguanidine) with other common diazomethane precursors.

| Precursor | Advantages | Disadvantages |

| N,N'-Dimethyl-N-nitrosoguanidine | Can be used for in-situ generation. | The precursor itself is a suspected carcinogen. |

| Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) | Relatively stable and commercially available. masterorganicchemistry.comgla.ac.uk | Requires distillation to separate diazomethane from byproducts. masterorganicchemistry.com |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Suitable for small-scale preparations. gla.ac.uk | Potent mutagen and suspected carcinogen. gla.ac.ukwikipedia.org |

| N-methyl-N-nitrosourea (NMU) | One of the original and historically popular precursors. wikipedia.org | Unstable above 20 °C and somewhat shock-sensitive. wikipedia.org |

This table is based on information from multiple sources. wikipedia.orgorgsyn.orgmasterorganicchemistry.comgla.ac.ukwikipedia.orgresearchgate.netnih.gov

Intermediate in the Synthesis of Biologically Active Compounds (excluding direct pharmaceutical application and clinical trials)

This compound serves as a crucial intermediate in the chemical synthesis of various biologically active compounds, particularly within the agrochemical sector. Its utility is most prominent in the production of neonicotinoid insecticides, a class of systemic pesticides that target the central nervous system of insects. nih.govca.gov The nitroguanidine moiety is a key structural feature of several commercially significant insecticides. nih.gov

Research has led to the development of synthetic pathways where this compound or its close derivatives are used as foundational building blocks. For instance, a novel method has been described for the synthesis of N,N′-disubstituted-N′′-nitroguanidines, which allows for the efficient production of the neonicotinoid insecticide clothianidin. researchgate.net In this process, the core structure of the nitroguanidine is modified by introducing other chemical groups to achieve the desired insecticidal properties. researchgate.net

The neonicotinoids derived from nitroguanidine precursors are valued for their systemic action, meaning they can be absorbed by the plant and distributed throughout its tissues, providing protection against a wide spectrum of insect pests. nih.gov Upon ingestion by an insect, these compounds bind to nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death. nih.govresearchgate.net

The following table details some of the key neonicotinoid insecticides synthesized using a nitroguanidine chemical backbone.

| Compound Name | Chemical Class | Year of Introduction | Biological Activity |

| Clothianidin | Neonicotinoid (Nitroguanidine) | - | Systemic insecticide effective against a wide range of sucking and chewing insects. nih.govnih.gov |

| Dinotefuran | Neonicotinoid (Nitroguanidine) | 2002 | Broad-spectrum systemic insecticide with translaminar activity. nih.gov |

| Imidacloprid | Neonicotinoid (Nitroguanidine) | 1991 | The first commercially successful neonicotinoid, used to control sucking insects, soil insects, and termites. nih.govnih.gov |

| Thiamethoxam | Neonicotinoid (Nitroguanidine) | - | A second-generation neonicotinoid with broad-spectrum systemic insecticidal activity. nih.govresearchgate.net |

Q & A

Basic: What are the optimal synthetic pathways for N,N''-Dimethyl-N'-nitroguanidine, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves N-substitution reactions between nitroguanidine precursors and methylating agents (e.g., dimethyl sulfate or methyl halides) under controlled conditions. Key steps include:

- Temperature control : Maintain 40–60°C to balance reactivity and minimize side reactions.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility and reaction efficiency .

- Inert atmosphere : Use nitrogen or argon to prevent oxidation of intermediates .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR identify methyl groups ( ppm for N-CH) and nitro group placement .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 135.06 for CHNO) .

- Elemental analysis : Validate empirical formula (CHNO) with <0.3% deviation .

Advanced: How do steric and electronic effects of the dimethyl groups influence reactivity in substitution or cyclization reactions?

Methodological Answer:

The methyl groups reduce nucleophilicity at the guanidine nitrogen via steric hindrance and electron-donating effects. To study this:

- Kinetic experiments : Compare reaction rates with non-methylated analogs (e.g., nitroguanidine) under identical conditions.

- Computational modeling : Use DFT calculations to map electron density and transition states .